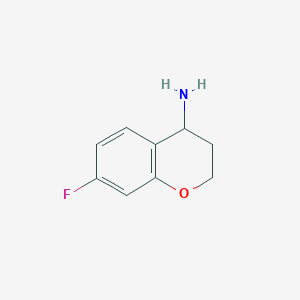

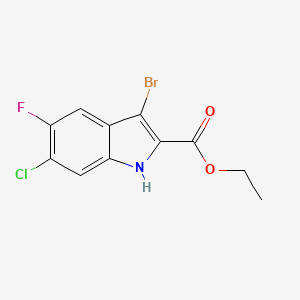

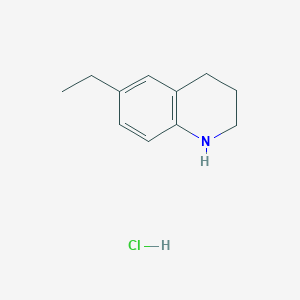

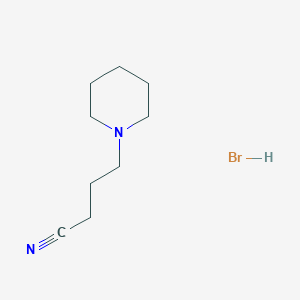

![molecular formula C8H8N2O B1394200 6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-86-2](/img/structure/B1394200.png)

6-methoxy-1H-pyrrolo[3,2-b]pyridine

Vue d'ensemble

Description

6-Methoxy-1H-pyrrolo[3,2-b]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA .

Molecular Structure Analysis

The linear formula of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine is C8H8N2O . More detailed information about its molecular structure is not available in the retrieved data.Chemical Reactions Analysis

6-Methoxy-1H-pyrrolo[3,2-b]pyridine has been shown to inhibit the function of replicating cells by binding to their DNA . It has selectivity for cancer cells over normal cells .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

6-methoxy-1H-pyrrolo[3,2-b]pyridine is utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives are used in the creation of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine, which are achieved through oxidation processes (El-Nabi, 2004). Additionally, its role in the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids highlights its versatility in generating complex molecular structures (Bencková & Krutošíková, 1997).

Biological Evaluation

In the realm of biomedical research, 6-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives have been synthesized and evaluated for various biological properties. One such derivative, 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, was synthesized and studied but showed no significant antitumor, antiviral, or antibacterial properties, nor was it a substrate for specific enzymes (Schneller et al., 1984).

Development of Novel Compounds

Researchers have explored the synthesis of novel compounds using 6-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives. One study focused on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, showing the potential of these derivatives in creating new molecules with enhanced properties (Nedolya et al., 2015).

Chemical Reactions and Mechanisms

The compound also plays a significant role in understanding the kinetics and mechanisms of chemical reactions. For example, studies on nitration of heteroaromatic compounds involving 6-methoxy analogues provide insights into the electrophilic substitution processes (Katritzky et al., 1970).

Quantum Studies and NLO Properties

In the field of quantum chemistry and materials science, derivatives of 6-methoxy-1H-pyrrolo[3,2-b]pyridine have been synthesized and analyzed for their quantum studies, non-linear optical (NLO) properties, and thermodynamic characteristics. These studies are crucial for the development of advanced materials with specific optical and electronic properties (Halim & Ibrahim, 2022).

Safety And Hazards

The safety information for 6-Methoxy-1H-pyrrolo[3,2-b]pyridine indicates that it is potentially harmful if swallowed (H302) and may cause an allergic skin reaction (H317). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

6-methoxy-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPYXXLBWMVXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676842 | |

| Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

1190317-86-2 | |

| Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

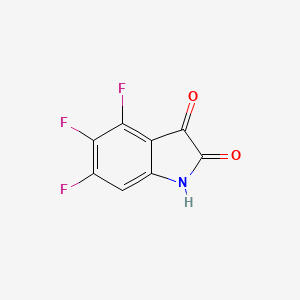

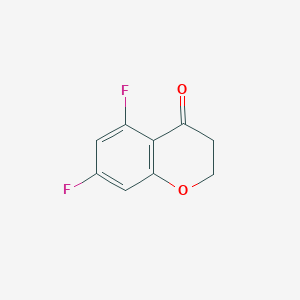

![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)